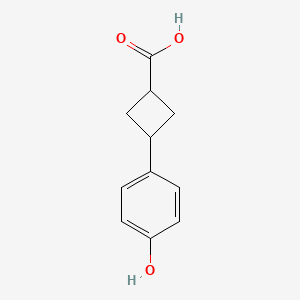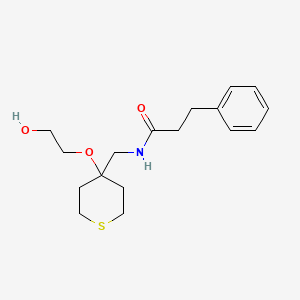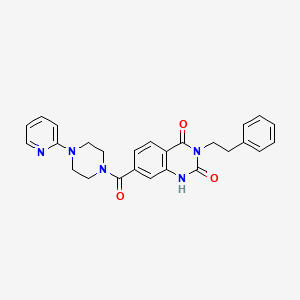![molecular formula C17H21N3O B2574503 N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide CAS No. 2308273-56-3](/img/structure/B2574503.png)
N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It belongs to a class of drugs called lipoate analogs that target mitochondrial metabolism in cancer cells.
Mechanism of Action
N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide targets mitochondrial metabolism by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are essential for the production of ATP in cancer cells. By inhibiting PDH and α-KGDH, this compound disrupts the energy production in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It induces oxidative stress, disrupts the mitochondrial membrane potential, and inhibits the production of ATP. This compound also activates the apoptotic pathway, leading to cell death. In addition, it has been shown to inhibit the growth and metastasis of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide is its selectivity for cancer cells. It targets cancer cells while sparing normal cells, leading to fewer side effects. This compound has also been shown to have synergistic effects when used in combination with other anticancer agents. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide research. One direction is to further explore the synergistic effects of this compound with other anticancer agents. Another direction is to investigate the potential of this compound in combination with immunotherapy. Additionally, the development of more potent and soluble analogs of this compound could improve its efficacy and bioavailability. Finally, the use of this compound in combination with biomarkers could help identify patients who are more likely to benefit from the treatment.
Synthesis Methods
The synthesis of N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide involves the reaction of 5,6-dimethylbenzimidazole with 1-bromo-2-cyclopropylethylene to form this compound. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The yield of the reaction is typically around 50%.
Scientific Research Applications
N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide has been extensively studied in preclinical and clinical studies for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting mitochondrial metabolism, leading to cell death. This compound has been tested in various cancer types, including pancreatic, leukemia, lymphoma, and solid tumors. It has been shown to have synergistic effects when used in combination with other anticancer agents.
properties
IUPAC Name |
N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-4-17(21)19-15(13-5-6-13)9-20-10-18-14-7-11(2)12(3)8-16(14)20/h4,7-8,10,13,15H,1,5-6,9H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTZKCSQROWVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(C3CC3)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

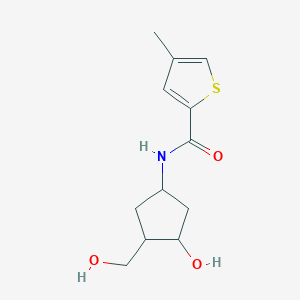

![(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2574424.png)
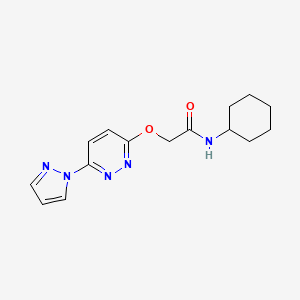


![Methyl 3-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylpropanoate](/img/structure/B2574433.png)
![4-benzoyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574434.png)

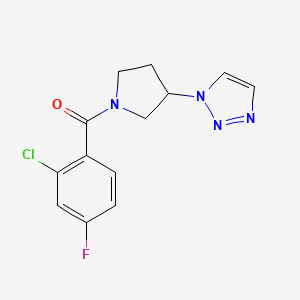
![Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate](/img/structure/B2574440.png)
